3-Methyl-1,2,4-oxadiazol-5-amine

描述

Contextualization within Oxadiazole Chemistry

Oxadiazoles are a class of five-membered aromatic rings that contain one oxygen and two nitrogen atoms. acs.org Their unique structural and electronic properties have made them a focal point in various fields, particularly in medicinal chemistry.

Oxadiazoles can exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). researchgate.net While the 1,2,3-isomer is unstable, the other three are stable and have been extensively studied. researchgate.net Among these, the 1,2,4-oxadiazole (B8745197) ring has attracted considerable interest due to its wide range of biological activities and its utility as a structural motif in drug development. nih.govresearchgate.net

The arrangement of heteroatoms in the 1,2,4-oxadiazole ring imparts distinct physicochemical properties. For instance, a comparative study of 1,2,4- and 1,3,4-oxadiazole isomers revealed significant differences in their lipophilicity, metabolic stability, and aqueous solubility, with the 1,3,4-isomer generally showing a more favorable profile in these aspects. acs.orgnih.govthieme-connect.com These differences are attributed to their varied charge distributions and dipole moments. acs.orgnih.gov Despite this, the 1,2,4-oxadiazole scaffold is a crucial component in numerous biologically active compounds, including those targeting benzodiazepine (B76468) receptors, muscarinic receptors, and 5-HT3 receptors. researchgate.net

| Isomer | Key Differentiating Properties | General Significance in Medicinal Chemistry |

|---|---|---|

| 1,2,4-Oxadiazole | Higher lipophilicity compared to 1,3,4-isomer. acs.orgnih.gov | Bioisostere for esters and amides; present in various biologically active compounds. researchgate.netnih.gov |

| 1,3,4-Oxadiazole | Lower lipophilicity, generally better metabolic stability and aqueous solubility than 1,2,4-isomer. acs.orgnih.govthieme-connect.com | Bioisostere for carbonyl-containing groups; often used to improve pharmacokinetic properties. researchgate.net |

| 1,2,5-Oxadiazole | Mentioned as one of the stable isomers. thieme-connect.com | Explored in various areas of medicinal chemistry. |

| 1,2,3-Oxadiazole | Unstable, tends to ring-open. researchgate.net | Limited application due to instability. researchgate.net |

One of the most significant roles of the 1,2,4-oxadiazole ring in medicinal chemistry is its function as a bioisostere for ester and amide groups. researchgate.netnih.govscispace.com Bioisosterism, the replacement of a functional group with another that has similar biological effects, is a key strategy in drug design to enhance a molecule's pharmacological profile. researchgate.netscispace.com The 1,2,4-oxadiazole ring is particularly valuable as a substitute for esters and amides because it is resistant to hydrolysis by esterases, a common metabolic pathway that can inactivate drug molecules. researchgate.netscispace.com

This metabolic stability makes the 1,2,4-oxadiazole moiety an attractive feature for designing drugs with improved bioavailability and duration of action. benthamdirect.com The hydrogen bonding capabilities of the 1,2,4-oxadiazole ring also allow it to mimic the interactions of ester and amide groups with biological targets. nih.gov This has led to its incorporation into a wide array of therapeutic agents being investigated for conditions such as cancer, inflammation, viral infections, and neurological disorders. nih.govfrontiersin.org

Historical Perspective of 1,2,4-Oxadiazole Synthesis and Discovery

The first synthesis of the 1,2,4-oxadiazole ring was achieved in 1884 by Tiemann and Krüger. nih.govchim.it Initially, the structure was misidentified and it took nearly eight decades for the chemical community to fully appreciate the potential of this heterocyclic system, spurred by investigations into its photochemical rearrangements. researchgate.netnih.gov

The classical and still widely used method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents like acyl chlorides. nih.govresearchgate.net Another common approach is the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide. chim.it Over the years, numerous modifications and new synthetic routes have been developed to improve the efficiency and scope of 1,2,4-oxadiazole synthesis. These advancements include the use of various catalysts and one-pot procedures. nih.gov Modern techniques such as microwave-assisted synthesis and green chemistry approaches are also being increasingly employed to streamline the production of these valuable compounds for pharmaceutical research. benthamdirect.comnih.gov

Research Landscape and Emerging Trends in 3-Methyl-1,2,4-oxadiazol-5-amine Studies

While much of the research has focused on the broader class of 1,2,4-oxadiazoles, specific studies on this compound and its derivatives are emerging. This particular compound, with a methyl group at the 3-position and an amine group at the 5-position, presents a unique scaffold for further chemical elaboration.

Current research trends indicate a growing interest in using substituted 1,2,4-oxadiazoles as building blocks for more complex molecules with targeted biological activities. For instance, the amino group in this compound can be readily functionalized to create libraries of new compounds for screening against various diseases. Research has shown that modifications to the substituents on the oxadiazole ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules, allowing for the fine-tuning of their selectivity and potency. nih.gov

Recent studies have explored the development of 1,2,4-oxadiazole derivatives as antimicrobial agents, including those effective against challenging gastrointestinal pathogens. nih.gov Furthermore, the 1,2,4-oxadiazole core is being incorporated into hybrid molecules, combining its favorable properties with those of other pharmacophores to create multi-targeted therapeutic agents, particularly in the field of oncology. frontiersin.org The use of computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling is also becoming more prevalent in guiding the design and optimization of new 1,2,4-oxadiazole-based drug candidates. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C3H5N3O | nih.govscbt.com |

| Molecular Weight | 99.09 g/mol | nih.govscbt.com |

| CAS Number | 3663-39-6 | nih.govscbt.com |

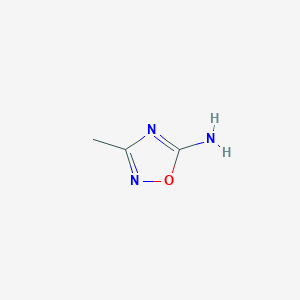

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNNZKURGCOEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340758 | |

| Record name | 3-Methyl-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-39-6 | |

| Record name | 3-Methyl-1,2,4-oxadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Methyl 1,2,4 Oxadiazol 5 Amine

Classical and Conventional Synthetic Routes

The most prominent strategies for synthesizing the 1,2,4-oxadiazole (B8745197) ring, and by extension 3-Methyl-1,2,4-oxadiazol-5-amine, are amidoxime (B1450833) cyclization reactions and 1,3-dipolar cycloadditions. These pathways utilize readily available starting materials and are amenable to a wide range of reaction conditions.

The cyclization of amidoximes is a cornerstone for the synthesis of 1,2,4-oxadiazoles. This approach involves the reaction of an amidoxime with a suitable electrophile, which ultimately forms the C5 and N4 atoms of the heterocyclic ring. The assembly of the 1,2,4-oxadiazole core through this route typically proceeds in two key stages: the O-acylation of the amidoxime followed by an intramolecular cyclization. nih.gov

A widely employed and extensively studied method for synthesizing 1,2,4-oxadiazoles involves the acylation of amidoximes. researchgate.net This is typically achieved by reacting an acetamidoxime (B1239325) (to introduce the 3-methyl group) with a cyanating agent or a derivative that will form the 5-amino group upon cyclization. More generally, the reaction involves treating an amidoxime with various carboxylic acid derivatives, such as acid chlorides, anhydrides, or esters. nih.govresearchgate.net The reaction initially forms an O-acyl amidoxime intermediate. This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the final 3,5-disubstituted 1,2,4-oxadiazole.

The following table summarizes typical reactants used in this synthetic approach.

Table 1: Reactants for Amidoxime Cyclization

| Starting Amidoxime | Acylating Agent | Intermediate | Product |

|---|---|---|---|

| Acetamidoxime | Cyanogen bromide | O-(carbamoyl)acetamidoxime | This compound |

| Amidoxime (general) | Acid Chloride | O-Acylamidoxime | 1,2,4-Oxadiazole |

| Amidoxime (general) | Acid Anhydride | O-Acylamidoxime | 1,2,4-Oxadiazole |

Amidoxime Cyclization Reactions

O-Acylation and Intramolecular Cyclodehydration

The mechanism for the formation of the 1,2,4-oxadiazole ring from an amidoxime is a two-step process. nih.gov The first step is the O-acylation of the amidoxime's hydroxyl group by a carboxylic acid derivative. nih.govresearchgate.net This reaction forms a stable O-acylamidoxime intermediate. researchgate.net The subsequent and decisive step is an intramolecular cyclodehydration. This cyclization is often promoted by heat or the presence of a base, leading to the formation of the stable five-membered 1,2,4-oxadiazole ring system. researchgate.net The efficiency of this final cyclization step can depend on the specific substituents on the amidoxime and the acylating agent. researchgate.net

To improve efficiency and simplify procedures, one-pot synthetic strategies have been developed for 1,2,4-oxadiazoles. nih.gov These methods circumvent the need to isolate the intermediate O-acylamidoxime. researchgate.net For instance, a one-pot procedure can involve the reaction of a nitrile with hydroxylamine (B1172632) to generate the amidoxime in situ, which is then directly acylated and cyclized without isolation. Another approach involves activating a carboxylic acid, which then reacts with the amidoxime and cyclizes under the same reaction conditions. nih.gov One-pot methods are also described for related heterocycles, showcasing the versatility of this strategy. nih.govnih.govacs.org These streamlined processes are often more time- and resource-efficient than traditional multi-step syntheses. nih.gov

Table 2: Comparison of One-Pot Synthesis Approaches

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Amidoxime Carbonylative Cyclization | N-substituted amidoxime, 1,1'-carbonyldiimidazole | Base-mediated, mild conditions, short reaction times. | nih.gov |

| Vilsmeier Reagent Activation | Nitrile, Carboxylic Acid, Vilsmeier Reagent | Occurs at room temperature; activates both acid for acylation and intermediate for cyclization. | nih.gov |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful reaction in organic synthesis for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole, an electron-rich species with charge separation over three atoms, and a dipolarophile, which is typically an alkene or alkyne. wikipedia.org This method is a key route for the regio- and stereoselective synthesis of heterocycles. wikipedia.org

A specific application of 1,3-dipolar cycloaddition for the synthesis of 1,2,4-oxadiazoles involves the reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile). nih.govchem-station.com Nitrile oxides are highly reactive intermediates that can be generated in situ from the corresponding oxime halides. nih.govchem-station.com In the context of synthesizing the target molecule, acetonitrile (B52724) oxide (generated from acetaldoxime) would react with cyanamide (B42294) or a related nitrile. The cycloaddition proceeds via a concerted mechanism, where the oxygen of the nitrile oxide adds to the carbon of the nitrile, and the carbon of the nitrile oxide adds to the nitrogen of the nitrile, forming the 1,2,4-oxadiazole ring in a single step. This reaction is a powerful tool for creating the 1,2,4-oxadiazole skeleton. nih.govchem-station.com

Table 3: 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis

| 1,3-Dipole | Dipolarophile | Product |

|---|---|---|

| Nitrile Oxide (R-C≡N⁺-O⁻) | Nitrile (R'-C≡N) | 3,5-Disubstituted 1,2,4-Oxadiazole |

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of sustainable synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Synthesizing 1,2,4-oxadiazoles at ambient temperatures is highly desirable as it avoids the energy costs and potential side reactions associated with heating. nih.gov One common room temperature strategy involves a two-step process: the initial formation of O-acylamidoximes, followed by cyclization induced by organic bases. nih.gov While efficient, this method requires the isolation of the intermediate O-acylamidoxime. nih.gov

A more streamlined, one-pot approach allows for the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes. nih.gov These reactions are typically carried out in aprotic bipolar solvents like DMSO in the presence of an inorganic base. nih.gov This pathway has proven to be highly effective in medicinal chemistry applications. nih.gov

Oxidative cyclization offers another route to 3-amino-5-substituted-1,2,4-oxadiazoles. An efficient method utilizes iodobenzene (B50100) diacetate (IBD) as a mediator, leading to high yields at room temperature. acs.orgnih.gov This approach is notable for its application in the synthesis of energetic materials. acs.orgnih.gov While diverse, oxidative cyclization methods have seen more limited use in drug design compared to other strategies. nih.gov

| Reagent | Conditions | Product | Yield |

| Iodobenzene diacetate (IBD) | Ambient temperature | 3-Amino-5-R-1,2,4-oxadiazoles | High |

This table summarizes the key aspects of the iodobenzene diacetate (IBD)-mediated oxidative cyclization for the synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to faster reaction times, higher yields, and purer products. wjarr.comnih.gov This technology has been successfully applied to the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives, a related class of compounds. wjarr.comnih.govias.ac.inmdpi.com For instance, the condensation of hydrazides with aromatic aldehydes can be efficiently achieved under microwave irradiation. wjarr.com In some cases, this is performed in the presence of a catalyst like chloramine-T or on a solid support like silica (B1680970) gel. wjarr.comnih.gov The use of microwave technology can significantly reduce reaction times, often from hours to minutes. nih.gov

A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed using microwave irradiation to facilitate the reaction between amidoximes and carboxylic acid methyl esters in the presence of a base like potassium carbonate. This method boasts rapid cyclization and high yields.

| Method | Reactants | Conditions | Advantages |

| One-pot Microwave Synthesis | Amidoximes, Carboxylic acid methyl esters | K2CO3, Microwave irradiation (e.g., 650 W, 8 min) | Rapid, high yield (~80%), energy efficient |

This table highlights a specific microwave-assisted one-pot synthesis for 3,5-disubstituted 1,2,4-oxadiazoles, adaptable for the target compound.

The development of organocatalytic and catalyst-free synthetic routes represents a significant advancement in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. While specific examples for this compound are not detailed in the provided context, the general principles are applicable. Catalyst-free approaches for the synthesis of other heterocyclic compounds, such as amidinomaleimides, have been successfully developed, relying on the inherent reactivity of the starting materials under mild conditions. nih.govosti.gov These reactions are often modular, high-yielding, and can sometimes be performed in aqueous solvents. nih.gov

Eliminating organic solvents is a key goal of green chemistry. Solvent-free, or "dry media," reactions can lead to faster reaction times and simplified work-up procedures. ias.ac.in Microwave irradiation is often employed in conjunction with solvent-free conditions to further enhance reaction efficiency. ias.ac.in The synthesis of propargylamines, for example, has been achieved through solvent-free A3 and KA2 coupling reactions. rsc.org Similarly, the synthesis of certain imidazolinone derivatives has been accomplished under neat (solvent-free) and catalyst-free conditions. wustl.edu

Running reactions in water is another environmentally benign approach. Research has demonstrated the feasibility of conducting certain organic syntheses in aqueous media at room temperature. frontiersin.org

Specific Synthetic Pathways for this compound

A common and direct method for synthesizing 3-substituted-5-amino-1,2,4-oxadiazoles involves the cyclization of the corresponding amidoxime with a suitable reagent. For this compound, a plausible pathway would start from acetamidoxime.

A specific, though more complex, synthetic route leading to a derivative of this compound is described in the synthesis of a pan-KRAS inhibitor. acs.org This multi-step synthesis involves the formation of an intermediate hydroxyamidine from a nitrile precursor, which is then cyclized to form the 1,2,4-oxadiazole ring. acs.org

| Starting Material | Key Intermediate | Final Product Moiety |

| Nitrile | Hydroxyamidine | 3-substituted-1,2,4-oxadiazole |

This table outlines a general synthetic strategy for forming a 1,2,4-oxadiazole ring, which is applicable to the synthesis of derivatives of the target compound.

Conversion from 3-methyl-5-trichloromethyl-1,2,4-oxadiazole with Ammonia (B1221849)

One established method involves the reaction of 3-methyl-5-trichloromethyl-1,2,4-oxadiazole with ammonia. The trichloromethyl group at the 5-position of the oxadiazole ring serves as a leaving group, which is displaced by the nucleophilic ammonia to yield the desired 5-amino product. This transformation is a direct amination reaction.

Utilization of Sodium Dicyanamide (B8802431) as a Precursor

A distinct synthetic approach utilizes sodium dicyanamide as a key starting material. This method involves the reaction of sodium dicyanamide with a suitable reagent to construct the 1,2,4-oxadiazole ring system with the amino group pre-installed.

Formation from Amidines and Hydroxamic Acid Derivatives

The synthesis of 1,2,4-oxadiazoles can be accomplished through the condensation of amidines with hydroxamic acid derivatives. In this context, acetamidine (B91507) would react with a suitable hydroxamic acid derivative, followed by cyclization, to form the 3-methyl-1,2,4-oxadiazole ring. The amino group at the 5-position would be introduced from the hydroxamic acid derivative.

Synthesis from N-acylguanidines via Oxidative Cyclization

A versatile and efficient method for the synthesis of 3-amino-1,2,4-oxadiazoles involves the intramolecular oxidative cyclization of N-acylguanidines. researchgate.netrsc.org This approach utilizes an oxidizing agent, such as (diacetoxyiodo)benzene (B116549) (PIDA), to facilitate the formation of the N-O bond, leading to the oxadiazole ring. researchgate.netrsc.org The reaction is typically carried out under mild conditions, for instance, in dimethylformamide (DMF) at room temperature. researchgate.net This method is valued for its operational simplicity, high functional group tolerance, and the ready availability of the starting N-acylguanidines. researchgate.netrsc.org The use of iodobenzene diacetate (IBD) as the oxidant has also been reported to give high yields at ambient temperatures. sci-hub.ru

Synthetic Strategies for Derivatives of this compound

The core structure of this compound can be further modified to generate a library of derivatives with diverse functionalities. These modifications can be targeted at either the amino group or other positions of the molecule, allowing for the exploration of structure-activity relationships.

Incorporating Various Side Chains via Alkylation, Michael Addition, and Mitsunobu Reactions

Alkylation: The amino group of this compound can be alkylated to introduce various side chains. This can be achieved by reacting the parent compound with alkyl halides or other electrophilic alkylating agents.

Michael Addition: The Michael addition reaction provides a means to introduce carbon-carbon bonds by reacting a nucleophile with an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org In this context, the amino group of this compound can act as a nucleophile, adding to a Michael acceptor to form a β-amino carbonyl derivative. nih.govyoutube.com This reaction is a type of conjugate addition. masterorganicchemistry.comwikipedia.org

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to various functional groups, including amines, through a redox-condensation process. This reaction could be employed to introduce more complex side chains onto the amino group of this compound by reacting it with an alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate.

Functionalization at the Amino Group

The primary amino group of this compound is a key site for derivatization. A wide range of functional groups can be introduced through various chemical transformations. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Reaction with isocyanates or isothiocyanates would lead to the formation of ureas and thioureas, respectively. These modifications allow for the systematic alteration of the molecule's properties.

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Methyl 1,2,4 Oxadiazol 5 Amine

Ring Stability and Transformations

The stability of the 1,2,4-oxadiazole (B8745197) ring is a critical factor in its chemical reactivity. While it is sometimes considered a hydrolytically stable bioisostere for amide and ester groups in medicinal chemistry contexts, its stability is highly dependent on environmental conditions and the nature of its substituents. researchgate.netmdpi.com

The 1,2,4-oxadiazole ring exhibits variable stability in aqueous environments, with susceptibility to both acid- and base-catalyzed hydrolysis. Studies on related 1,2,4-oxadiazole derivatives have shown that maximum stability is often observed in a slightly acidic pH range of 3 to 5. nih.gov Deviation from this range, towards either strongly acidic or alkaline conditions, typically increases the rate of degradation via ring-opening reactions. nih.gov

Under acidic conditions (low pH), the degradation mechanism is proposed to involve the protonation of the N-4 atom of the oxadiazole ring. This protonation activates the C-5 carbon, making it susceptible to nucleophilic attack by water, which leads to the cleavage of the ring and the formation of products like aryl nitriles. nih.gov

Conversely, under alkaline conditions (high pH), the ring-opening proceeds via direct nucleophilic attack of a hydroxide ion on the C-5 carbon. This generates an anionic intermediate on the N-4 atom, which can then be protonated by water, facilitating the cleavage of the heterocyclic system. nih.gov The hydrolytic activity is also influenced by the position of substituents; theoretical studies suggest that 5-substituted-1,2,4-oxadiazoles are generally more prone to hydrolysis than their 3-substituted counterparts. energetic-materials.org.cn However, some heavily substituted derivatives, such as 3,5-diphenyl-1,2,4-oxadiazole, have been noted for their stability even under acid hydrolysis conditions, indicating that substituent effects play a significant role. rjptonline.org

The 1,2,4-oxadiazole ring is a component of many thermally stable materials, particularly in the field of energetic compounds. osti.gov The thermal stability of compounds containing the 3-Methyl-1,2,4-oxadiazol-5-amine moiety is generally moderate to good. For instance, energetic materials incorporating a 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan core structure exhibit decomposition temperatures in the range of 172–246 °C, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netrsc.org The high thermal stability is a recognized characteristic of many oxadiazole-based energetic materials, with some multi-cyclic structures showing decomposition temperatures above 250 °C. osti.gov

| Compound Structure | Decomposition Temperature (Td, °C) | Reference |

|---|---|---|

| 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 172 - 246 | researchgate.netrsc.org |

| Guanidinium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide | 241 | researchgate.net |

| 3-Nitro-5-guanidino-1,2,4-oxadiazole | 290 | rjptonline.org |

| 3,4-bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole | 314 | osti.gov |

Reactions Involving the Oxadiazole Ring System

The low aromaticity and weak N-O bond of the 1,2,4-oxadiazole ring predispose it to a variety of rearrangement reactions, which can be initiated thermally or photochemically. researchgate.net

A characteristic reaction of the 1,2,4-oxadiazole series is the Boulton–Katritzky Rearrangement (BKR). This reaction, which should not be confused with the Beckmann rearrangement, is a thermally induced or base-catalyzed isomerization of aza-heterocyclic compounds. nih.govchim.it In the context of 1,2,4-oxadiazoles, the BKR typically involves a 3-substituted derivative with an appropriate side chain containing a nucleophilic center. For example, 3-acylamino-1,2,4-oxadiazoles can undergo a reversible, ring-degenerate BKR in the presence of a base. acs.orgacs.org The reaction proceeds through a recyclization mechanism, allowing for the transformation of the 1,2,4-oxadiazole into other heterocyclic systems like 1,2,4-triazoles or imidazoles, depending on the side chain's atomic sequence. chim.itrsc.org

Upon UV irradiation, 1,2,4-oxadiazoles, particularly those with an amino group at the C-3 or C-5 position, can undergo several competitive rearrangement pathways. acs.orgnih.gov These photoinduced transformations are driven by the cleavage of the weak O-N bond and lead to the formation of more stable heterocyclic isomers or open-chain products. acs.orgresearchgate.net

Key photochemical rearrangement routes include:

Ring Contraction–Ring Expansion (RCRE): This pathway is proposed to proceed through a diazirine intermediate, which subsequently rearranges to form a more stable 1,3,4-oxadiazole (B1194373) isomer. acs.orgresearchgate.net This ring photoisomerization is a common outcome for 3-amino-5-aryl-1,2,4-oxadiazoles. researchgate.net

Internal-Cyclization Isomerization (ICI): An alternative route that involves the formation of a Dewar-type isomer, leading to different isomerization products. acs.org

Migration–Nucleophilic Attack–Cyclization (MNAC): This pathway involves the migration of a substituent from C-3 to N-2, followed by a nucleophilic attack and cyclization, ultimately yielding rearranged products. acs.orgnih.gov

The selectivity between these pathways is highly dependent on the substituents on the oxadiazole ring and the reaction conditions, such as the solvent and the presence of a base. acs.orgresearchgate.net

Reactivity of the 5-Amino Group

The 5-amino group of this compound behaves as a typical nucleophile, similar to other aromatic and heterocyclic amines. Its reactivity allows for a variety of functionalization reactions at the nitrogen atom.

Common reactions involving the amino group include:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce protecting groups, such as the Boc (tert-butyloxycarbonyl) group, onto the amine. mdpi.com

Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reactivity is demonstrated in the synthesis of N-substituted derivatives, such as the formation of an N-Trinitroethylamino derivative from a related amino-oxadiazole compound used in energetic materials. researchgate.netrsc.org

Condensation Reactions: The amino group can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) or enamino ketones. These products can serve as intermediates for further transformations, including intramolecular rearrangements like the Boulton–Katritzky reaction. chim.it

These reactions highlight the utility of the 5-amino group as a handle for modifying the properties of the parent molecule and for constructing more complex chemical structures.

Nucleophilic Substitution Reactions

The primary site for nucleophilic character in this compound is the exocyclic amino group. This group can act as a nucleophile in various reactions. However, a significant transformation involving this amine is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.

In a typical Sandmeyer-type reaction, the 5-amino group is first converted into a diazonium salt in the presence of a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) and a strong acid. This diazonium group is an excellent leaving group and can be subsequently displaced by a wide range of nucleophiles, such as halide anions (Cl⁻, Br⁻, I⁻). This two-step process allows for the introduction of various substituents at the C5 position, effectively replacing the original amino group. For instance, treatment with sodium nitrite in the presence of hydrogen bromide can yield 5-bromo-3-methyl-1,2,4-oxadiazole.

Table 1: Example of Nucleophilic Substitution via Sandmeyer Reaction

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. NaNO₂, HBr 2. CuBr | 5-Bromo-3-methyl-1,2,4-oxadiazole | Diazotization followed by Nucleophilic Substitution |

This reaction pathway is crucial for the synthesis of various 5-substituted-3-methyl-1,2,4-oxadiazoles, which are valuable intermediates in the development of more complex molecules.

Oxidation and Reduction Pathways

The 1,2,4-oxadiazole ring exhibits characteristic behavior under oxidative and reductive conditions.

Oxidation: The 1,2,4-oxadiazole ring is generally stable to many oxidizing agents. However, oxidative conditions can be employed in the synthesis of the ring itself. For example, the formation of a 1,2,4-oxadiazole can occur from the oxidative cyclization of an intermediate 1,2,4-oxadiazoline, which may be formed from the reaction of an amidoxime (B1450833) and an aldehyde. nih.govresearchgate.net Agents like iodine can mediate this transformation. researchgate.net In the context of this compound, the exocyclic amino group could be susceptible to oxidation, though this is less commonly exploited than reactions involving the ring.

Reduction: The 1,2,4-oxadiazole ring is susceptible to reductive cleavage, primarily at the weak N-O bond. chim.itresearchgate.netresearchgate.net This reactivity is a key feature of the 1,2,4-oxadiazole system. chim.itresearchgate.net Catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, is a common method to achieve this ring opening. researchgate.net The reduction of the 1,2,4-oxadiazole ring typically cleaves the N2-O1 bond, leading to the formation of an amidine derivative. For this compound, this reductive pathway would lead to the formation of N-cyanoacetamidine.

Table 2: General Oxidation and Reduction Reactions of the 1,2,4-Oxadiazole Ring

| Reaction Type | Reagents/Conditions | General Outcome |

| Oxidation (of precursor) | I₂, Base | Formation of 1,2,4-oxadiazole from oxadiazoline researchgate.net |

| Reduction (of ring) | H₂, Pd/C | Cleavage of N-O bond to form an amidine derivative researchgate.net |

This susceptibility to reductive cleavage makes the 1,2,4-oxadiazole ring a useful precursor to amidine-containing compounds.

Acylation Reactions

The exocyclic amino group at the C5 position of this compound is readily acylated, a reaction characteristic of primary amines. This reaction involves the treatment of the compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct.

For example, the acylation of the closely related 3-phenyl-5-amino-1,2,4-oxadiazole has been reported, demonstrating the feasibility of this transformation. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of an N-acylated product. This provides a straightforward method for introducing a variety of acyl groups onto the 5-amino position, further diversifying the chemical space accessible from this starting material.

Reactivity of the 3-Methyl Group

Proton Exchange Reactions

Research has shown that the protons of the methyl group at the C3 position of the 1,2,4-oxadiazole ring can participate in exchange reactions. Specifically, in studies involving 3-aryl-5-methyl-1,2,4-oxadiazoles, it was observed that the methyl group protons exchanged with the protons of benzyl (B1604629) alcohol. This exchange occurred more readily than other reactions of the oxadiazole with the alcohol. This indicates a degree of acidity for the methyl protons, likely enhanced by the electron-withdrawing nature of the heterocyclic ring.

Potential for Further Functionalization

The observed acidity of the C3-methyl protons suggests a significant potential for further functionalization at this position. The ability to deprotonate this methyl group, even partially, opens up pathways for subsequent reactions with various electrophiles.

Strategies for the functionalization of related heterocycles often involve metalation using strong bases, such as organolithium reagents or specialized zinc and magnesium bases (e.g., TMP₂Zn·2LiCl, TMPMgCl·LiCl, where TMP = 2,2,6,6-tetramethylpiperidyl). A similar approach could potentially be applied to this compound. Deprotonation of the methyl group would generate a nucleophilic carbanion, which could then react with a range of electrophiles, including:

Alkyl halides

Aldehydes and ketones

Carbon dioxide

Electrophilic amination reagents

This would allow for the extension of the carbon chain or the introduction of new functional groups at the C3 position, significantly increasing the synthetic utility of the parent molecule. While direct examples for this compound are not extensively documented, the known reactivity of the methyl group and the successful functionalization of other oxadiazoles provide a strong basis for these potential transformations.

Iv. Spectroscopic and Computational Analysis of 3 Methyl 1,2,4 Oxadiazol 5 Amine

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

In the ¹H NMR spectrum of 3-Methyl-1,2,4-oxadiazol-5-amine, two main signals would be anticipated. The methyl (CH₃) protons are expected to appear as a singlet in the upfield region, typically around 2.3 ppm. The chemical shift is influenced by the electron-withdrawing nature of the adjacent oxadiazole ring.

The amine (NH₂) protons would likely present as a broad singlet. Its chemical shift can be highly variable, typically appearing between 2 and 5 ppm, and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In the ¹H NMR spectrum of N-methylcyclohexylamine, the N-methyl resonance is observed as a sharp three-proton singlet at 2.42 δ. pressbooks.pub For primary amines, the N-H stretching absorption is observed in the 3300 to 3500 cm⁻¹ range of the IR spectrum, often as a pair of bands. pressbooks.pub

Due to the absence of adjacent protons, no significant proton-proton coupling would be expected for the methyl and amine protons, resulting in singlet signals for both.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.3 | Singlet |

| -NH₂ | 2-5 (broad) | Singlet |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three unique carbon atoms in the molecule.

The carbon of the methyl group (C-CH₃) would resonate at the highest field (lowest chemical shift), typically in the range of 10-20 ppm. The two carbons within the oxadiazole ring are quaternary and would appear significantly downfield due to the influence of the electronegative nitrogen and oxygen atoms. The C3 carbon, attached to the methyl group, is anticipated to have a chemical shift in the range of 150-160 ppm. The C5 carbon, bonded to the amine group, is expected to be even further downfield, likely in the region of 165-175 ppm. In a study of related 1,3,4-oxadiazole (B1194373) derivatives, the carbon atoms of the oxadiazole ring appeared at approximately 164.32 and 161.98 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 10-20 |

| C3 (Oxadiazole ring) | 150-160 |

| C5 (Oxadiazole ring) | 165-175 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

While ¹H and ¹³C NMR are the most common techniques, multinuclear NMR, such as ¹⁴N or ¹⁵N NMR, could provide further structural confirmation for this compound. The nitrogen atoms within the oxadiazole ring and the amine group have distinct electronic environments, which would result in different chemical shifts in the nitrogen NMR spectrum. However, due to the quadrupolar nature of ¹⁴N and the low natural abundance of ¹⁵N, these experiments are less routinely performed. Computational studies on related azole compounds have utilized theoretical calculations of magnetic shielding tensors to predict NMR chemical shifts and investigate tautomeric forms in solution. bdpsjournal.org

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group would be observed around 2900-3000 cm⁻¹.

The C=N stretching vibration of the oxadiazole ring is a characteristic feature and is expected to appear in the 1600-1680 cm⁻¹ region. For some 1,2,4-oxadiazole (B8745197) derivatives, the C=N stretching vibration has been reported around 1610 cm⁻¹. nih.gov The C-N and C-O stretching vibrations within the ring would be found in the fingerprint region (below 1500 cm⁻¹), typically between 1000 and 1300 cm⁻¹. The N-H bending vibration of the amine group would also be present in the 1550-1650 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | -NH₂ | 3300-3500 |

| C-H Stretch | -CH₃ | 2900-3000 |

| C=N Stretch | Oxadiazole Ring | 1600-1680 |

| N-H Bend | -NH₂ | 1550-1650 |

| C-N Stretch | Oxadiazole Ring | 1000-1300 |

| C-O Stretch | Oxadiazole Ring | 1000-1300 |

Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₃H₅N₃O, with a molecular weight of approximately 99.09 g/mol . nih.gov In mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its exact mass, which is 99.04326 Da. nih.gov For a monoamine compound, the molecular ion will have an odd nominal mass, which is consistent with the molecular weight of 99. miamioh.edu

The fragmentation of the 1,2,4-oxadiazole ring is a key characteristic. Studies on related 1,2,4-oxadiazole structures indicate that the primary fragmentation process involves the cleavage of the heterocyclic ring, often at the 1-5 and 3-4 bonds. researchgate.net For this compound, the fragmentation pathways are influenced by the site of protonation. Protonation can occur on the heterocyclic ring nitrogens or the exocyclic amine group. researchgate.net

Common fragmentation modes for similar heterocyclic amines include α-cleavage, where the largest alkyl group is preferentially lost, and the loss of small neutral molecules. miamioh.edu In the case of this compound, potential fragmentation pathways could involve:

Loss of the methyl group (CH₃•): This would result in a fragment ion at m/z 84.

Ring cleavage: This can lead to various smaller fragments. For instance, cleavage of the N-O bond and C-N bond could lead to the formation of nitrile-containing ions.

Loss of ammonia (B1221849) (NH₃): If protonation occurs on the side chain, the loss of ammonia can occur without cleavage of the oxadiazole ring. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound To view the data, click on the headers to expand.

Adduct

[M+H]⁺m/z

100.05054Predicted CCS (Ų)

114.6Adduct

[M+Na]⁺m/z

122.03248Predicted CCS (Ų)

124.6Adduct

[M-H]⁻m/z

98.035984Predicted CCS (Ų)

116.4Adduct

[M+NH₄]⁺m/z

117.07708Predicted CCS (Ų)

135.4Adduct

[M+K]⁺m/z

138.00642Predicted CCS (Ų)

125.2Adduct

[M+H-H₂O]⁺m/z

82.040520Predicted CCS (Ų)

108.1Data sourced from PubChemLite. uni.lu

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing fragile molecules like this compound, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source. researchgate.net Tandem mass spectrometry (MS/MS) of the selected precursor ion [M+H]⁺ allows for controlled fragmentation and detailed structural analysis.

For related 1,2,4-oxadiazole compounds, ESI-MS/MS experiments have been shown to effectively differentiate between isomers based on their unique fragmentation patterns. researchgate.net In the case of this compound, the fragmentation in ESI-MS/MS would be highly dependent on the site of protonation. researchgate.net Quantum chemical calculations on similar structures suggest that the lowest energy barrier for fragmentation is often associated with protonation on a ring nitrogen atom. researchgate.net

Characteristic fragmentation pathways observed in ESI-MS/MS of similar nitrogen-containing heterocyclic systems include cross-ring cleavages and the loss of substituents. nih.gov For the [M+H]⁺ ion of this compound, collision-induced dissociation (CID) would likely induce cleavage of the oxadiazole ring. The specific fragment ions produced would provide valuable information for confirming the connectivity of the methyl and amine groups to the heterocyclic core.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the UV region. Studies on similar compounds, such as other 1,2,4-oxadiazole derivatives, show absorption maxima in the range of 304–358 nm. nih.gov The exact position and intensity of the absorption bands for this compound will be influenced by the electronic effects of the methyl and amino substituents.

The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted 1,2,4-oxadiazole. The solvent polarity can also influence the position of the absorption bands, although for some related structures, the effect is not significant. nih.gov Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can be used to predict the UV-Vis spectrum and assign the observed electronic transitions. nih.gov

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating the structural and electronic properties of this compound at the molecular level.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to predict the properties of heterocyclic compounds with a good degree of accuracy. nih.govresearchgate.netnih.gov These calculations can provide insights into the molecule's geometry, vibrational frequencies, electronic structure, and reactivity. For this compound, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p). nih.govajchem-a.com

These calculations can be used to:

Determine the most stable conformation of the molecule.

Calculate bond lengths, bond angles, and dihedral angles. ajchem-a.com

Predict vibrational spectra (IR and Raman) to aid in the interpretation of experimental data. ajchem-a.com

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties. ajchem-a.com

Calculate the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com

A key application of DFT is the geometry optimization of the molecular structure of this compound. This process determines the lowest energy arrangement of the atoms in three-dimensional space. The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations using the B3LYP/6-311++G(d,p) level of theory have been reported. ajchem-a.com Based on such studies, the expected bond lengths and angles for this compound can be estimated. The optimized structure would likely show the 1,2,4-oxadiazole ring to be nearly planar.

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations To view the data, click on the headers to expand.

Parameter

Bond Lengths (Å)Value

C-O: ~1.37 C=N: ~1.30 N-O: ~1.42 C-C: ~1.48 C-N (amine): ~1.35Parameter

Bond Angles (°)Value

O-C-N: ~110 C-N-O: ~105 N-O-C: ~108 C-C-N: ~120 H-N-H: ~115Note: These are estimated values based on DFT calculations of similar oxadiazole structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. ajchem-a.com

The HOMO is expected to be localized primarily on the amino group and the nitrogen atoms of the oxadiazole ring, which are the most electron-rich regions. The LUMO, conversely, would be distributed over the oxadiazole ring, particularly the C=N and N-O bonds, which are the more electron-deficient areas.

The energy gap (ΔE = ELUMO - EHOMO) provides a measure of the molecule's excitability and stability. A large energy gap suggests high stability and low reactivity, as more energy is required to promote an electron from the HOMO to the LUMO. ajchem-a.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a 1,2,4-Oxadiazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5743 ajchem-a.com |

| ELUMO | -2.0928 ajchem-a.com |

| Energy Gap (ΔE) | 4.4815 ajchem-a.com |

Note: Data presented is for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, to illustrate typical values. ajchem-a.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals. joaquinbarroso.comwisc.edu This method allows for the investigation of charge transfer and intramolecular interactions, which contribute to the stability of the molecule. researchgate.net

For this compound, NBO analysis would reveal the hybridization of the atoms and the nature of the bonds. The analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). These interactions are reported as second-order perturbation energies (E(2)). researchgate.net

Significant E(2) values indicate strong electronic delocalization. In the case of this compound, key interactions would likely involve the lone pairs of the nitrogen and oxygen atoms of the oxadiazole ring and the amino group donating into the antibonding orbitals of adjacent bonds. For instance, a strong interaction between a lone pair on the amino nitrogen (LP(N)) and the antibonding orbital of the C-N bond of the ring (σ*(C-N)) would suggest significant resonance stabilization.

Table 2: Illustrative NBO Analysis for a Heterocyclic Amine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (Namine) | π* (C=N) | High |

| LP (O) | σ* (N-C) | Moderate |

| σ (C-H) | σ* (C-N) | Low |

Note: This table is illustrative and based on general principles of NBO analysis for similar structures. Specific values for this compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is color-coded to represent different potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP surface would show the most negative potential localized around the oxygen and nitrogen atoms of the oxadiazole ring and the nitrogen of the amine group, due to their lone pairs of electrons. nih.gov These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive potential would be found around the hydrogen atoms of the amino group and the methyl group, making them susceptible to nucleophilic attack or hydrogen bond donation. nih.gov

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using DFT methods, are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands corresponding to different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.goviu.edu.sa A scaling factor is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other method-dependent errors. ajchem-a.com

For this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the methyl group, C=N and C-N stretching of the oxadiazole ring, and N-O stretching. The calculated spectrum provides a theoretical basis for the assignment of each band in the experimental spectrum.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Oxadiazole Derivative

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| Aromatic C-H Stretch | 3055 ajchem-a.com | 3059 ajchem-a.com |

| C=N Stretch | 1584 ajchem-a.com | 1602 ajchem-a.com |

| C-O Stretch | 1233 ajchem-a.com | 1226 ajchem-a.com |

Note: Data presented is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole to illustrate the correlation between calculated and experimental values. ajchem-a.com

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules and predict their UV-Vis absorption spectra. acs.orgacs.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the electronic transitions responsible for the absorption bands observed experimentally. researchgate.net

For this compound, TD-DFT calculations would likely predict electronic transitions from the HOMO to the LUMO (π → π* or n → π*), which are responsible for the main absorption bands in the UV-Vis spectrum. The analysis would also detail the orbitals involved in each transition.

Molecular Dynamics Simulation Studies

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. nih.gov While specific MD studies on this compound were not found, this technique is widely used for similar molecules to understand their behavior in solution or their interaction with biological macromolecules. acs.orgnih.gov For instance, MD simulations can be used to study the stability of a ligand-protein complex, providing information on binding modes and interaction energies. acs.org

Prediction of Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. acs.org By locating transition states and calculating activation energies, the most plausible reaction pathways can be identified. For this compound, computational methods could be employed to study its reactivity in various chemical transformations, such as cycloaddition reactions or substitutions. acs.org The insights gained from FMO and MEP analyses are instrumental in predicting the initial steps of these reactions. nih.gov

V. Advanced Applications and Research Directions of 3 Methyl 1,2,4 Oxadiazol 5 Amine Derivatives

Medicinal Chemistry and Drug Discovery

The versatility of the 1,2,4-oxadiazole (B8745197) nucleus allows for its incorporation into diverse molecular frameworks, leading to compounds with potential applications against various diseases. ijper.org Researchers have successfully synthesized numerous derivatives and evaluated them for a wide array of medicinal applications, including as enzyme inhibitors and antimicrobial agents. rjptonline.orgnih.gov

Design and Synthesis of Novel Pharmacologically Active Derivatives

The synthesis of pharmacologically active 1,2,4-oxadiazole derivatives often involves the strategic construction of the heterocyclic ring from acyclic precursors. A prevalent method is the acylation of amidoximes, which subsequently undergo cyclodehydration to form the 3,5-disubstituted 1,2,4-oxadiazole ring. rjptonline.orgresearchgate.net For instance, the reaction of an amidoxime (B1450833) with an acyl chloride in a solvent like pyridine (B92270) can yield the desired oxadiazole. rjptonline.org

Another common synthetic pathway involves the 1,3-dipolar cycloaddition of nitrile oxides. rjptonline.org More advanced and efficient one-pot, multi-component reactions are also being developed. For example, a cobalt(II)-catalyzed three-component reaction using N-isocyaniminotriphenylphosphorane, diazo compounds, and carboxylic acids has been shown to produce 2,5-substituted 1,3,4-oxadiazoles, and similar principles can be applied to the 1,2,4-isomer. acs.org

The design of these derivatives is frequently structure-based, inspired by existing drugs or known ligands for biological targets. For example, using the structure of the established drug donepezil (B133215) as a template, researchers have designed and synthesized novel 1,2,4-oxadiazole derivatives intended to act as cholinesterase inhibitors. nih.govresearchgate.net Similarly, derivatives have been designed to target monoamine oxidase-B (MAO-B) by incorporating structural motifs known to interact with the enzyme's active site. mdpi.compreprints.org The synthesis process may involve coupling the 1,2,4-oxadiazole core with other heterocyclic systems or functional groups to optimize pharmacological activity, selectivity, and pharmacokinetic properties. rjptonline.orgipbcams.ac.cn

Therapeutic Potential as Enzyme and Receptor Modulators

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as modulators of key enzymes and receptors implicated in neurological disorders. Their ability to act as specific inhibitors for enzymes like cholinesterases and monoamine oxidase highlights their therapeutic promise. nih.govmdpi.com

In the context of Alzheimer's disease, where the regulation of acetylcholine (B1216132) levels is a key therapeutic strategy, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial. nih.gov While AChE is the primary target in early stages, BuChE plays a more significant role in cholinergic regulation in the later phases of the disease. nih.govresearchgate.net

A series of 1,2,4-oxadiazole derivatives has been designed based on the structure of donepezil, a known AChE inhibitor. nih.gov These compounds were evaluated for their ability to inhibit both AChE and BuChE. Several of the synthesized derivatives showed a notable preference for inhibiting BuChE over AChE. nih.govresearchgate.net The most potent and selective of these was compound 6n , which featured a methyl group on the phenyl ring and a chlorine atom on the benzyl (B1604629) moiety. nih.gov This compound exhibited high selectivity for BuChE, and molecular docking studies suggested it fits well within the active site pocket of the enzyme. nih.gov

| Compound | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (SI) for BuChE |

|---|---|---|---|

| 6b | 9.81 | > 100 | > 10.19 |

| 6n | 5.07 | > 100 | > 19.72 |

| Donepezil (Standard) | 3.86 | 0.06 | 0.01 |

Selective inhibition of monoamine oxidase-B (MAO-B) is a validated strategy for treating Parkinson's disease, as it helps to increase dopamine (B1211576) levels and reduce oxidative stress in the brain. mdpi.comnih.gov The 1,2,4-oxadiazole scaffold has been successfully utilized to create potent and selective MAO-B inhibitors. mdpi.compreprints.org

One notable example is the compound 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole . This derivative was synthesized through the condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate. mdpi.compreprints.org When tested for its inhibitory activity against human MAO isoforms, it demonstrated exceptionally potent and selective inhibition of MAO-B. mdpi.compreprints.org This high potency and selectivity suggest that 1,2,4-oxadiazole-based compounds are promising candidates for the development of new treatments for neurodegenerative disorders like Parkinson's disease. mdpi.com

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity for MAO-B |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 | 150 | High |

Diverse Biological Activities

Beyond their role as neuromodulators, derivatives of the oxadiazole core are recognized for a broad spectrum of biological effects, with antimicrobial activity being one of the most extensively studied areas. ijper.orgnih.gov

The search for new antimicrobial agents is a global health priority due to rising drug resistance. Heterocyclic compounds, including 1,2,4-oxadiazole derivatives, are a fertile ground for this research. nih.govnih.gov The oxadiazole ring is a key structural motif in several compounds with demonstrated antibacterial and antifungal properties. mdpi.comnih.gov

Studies on various 1,3,4-oxadiazole (B1194373) derivatives have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species like Candida albicans and Aspergillus niger. nih.govmdpi.comnih.gov For example, certain 3-arylaminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones were active against Gram-positive bacteria. nih.gov Similarly, N-Mannich bases of 1,3,4-oxadiazole have displayed broad-spectrum antibacterial activity. mdpi.com While much of the published data focuses on the 1,3,4-oxadiazole isomer, the findings underscore the general potential of the oxadiazole scaffold as a source of new antimicrobial drugs. nih.govnih.gov The presence of specific substituents, such as piperazine (B1678402) moieties or halogens on aryl rings, has been shown to modulate the antimicrobial efficacy of these compounds. nih.govmdpi.com Further investigation into the specific antibacterial and antifungal properties of 3-methyl-1,2,4-oxadiazol-5-amine derivatives is a promising direction for future research.

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| 3-[(4-substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity (MIC 0.5–8 μg/mL for compounds 5c and 5d) | mdpi.com |

| 3-arylaminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones | Gram-positive bacteria | High activity against tested Gram-positive strains | nih.gov |

| 2,5-diaryl substituted 1,3,4-oxadiazoles | S. aureus, E. coli, B. subtilis, A. niger, S. cerevisiae | Effective inhibition of bacterial and fungal growth | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,4-oxadiazole have been investigated for their potential to alleviate inflammation and pain. By incorporating the 1,3,4-oxadiazole moiety into the structures of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and mefenamic acid, researchers have aimed to develop safer and more potent anti-inflammatory agents. nih.gov This modification of the carboxylic acid functionality to an oxadiazole ring, which is weakly acidic, has been shown to reduce the ulcerogenic effects commonly associated with NSAIDs while maintaining anti-inflammatory potential. nih.gov

In one study, a series of 5-[2-(2,6-dichloroanilino)benzyl]-2-aryl-1,3,4-oxadiazoles and 5-[2-(2,3-dimethylanilino)phenyl]-2-(aryl)-1,3,4-oxadiazoles were synthesized and evaluated. nih.gov Certain compounds within these series demonstrated significant anti-inflammatory activity, with some showing an inflammation inhibition of up to 82.61%. nih.gov While the analgesic activity was also present, it was not consistently improved compared to the parent NSAIDs. nih.gov Another area of research has focused on quinazolinone derivatives incorporating an oxadiazole ring, which have also been screened for their anti-inflammatory properties. who.int

Interactive Data Table: Anti-inflammatory and Analgesic Activity of Oxadiazole Derivatives

| Compound Series | Key Findings | Reference |

| 5-[2-(2,6-dichloroanilino)benzyl]-2-aryl-1,3,4-oxadiazoles | Good anti-inflammatory activity, with one derivative showing 82.61% inhibition of inflammation. Reduced ulcerogenic potential compared to diclofenac. | nih.gov |

| 5-[2-(2,3-dimethylanilino)phenyl]-2-(aryl)-1,3,4-oxadiazoles | Exhibited significant anti-inflammatory properties and were found to be non-ulcerogenic in a rat stress model. | nih.gov |

| Quinazolinone-oxadiazole hybrids | Screened for anti-inflammatory activity using the carrageenan-induced paw edema model. | who.int |

Anticancer and Antiproliferative Agents

The 1,3,4-oxadiazole scaffold is a prominent feature in the design of novel anticancer agents due to its metabolic stability and ability to act as a bioisostere for amide and ester groups. nih.gov Derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of growth factor receptors like EGFR and VEGFR, interference with tubulin polymerization, and inhibition of enzymes such as histone deacetylases (HDACs) and focal adhesion kinase (FAK). nih.govacs.org

For instance, certain bis-5-mercapto-1,3,4-oxadiazole derivatives have demonstrated significant antiproliferative properties against breast cancer cell lines, with some compounds also showing EGFR tyrosine kinase inhibitory activity. nih.gov Similarly, benzimidazole (B57391) derivatives of 1,3,4-oxadiazole have shown potent cytotoxic effects on breast cancer cells. nih.gov Other research has focused on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives, with some compounds exhibiting excellent cytotoxic profiles against lung and glioma cell lines. acs.org Predictive studies suggest that the anticancer mechanism of some 1,3,4-oxadiazole derivatives may involve the inhibition of the STAT3 transcription factor. nih.gov

Interactive Data Table: Anticancer Activity of Oxadiazole Derivatives

| Compound Series | Target/Mechanism | Cell Lines | Key Findings | Reference |

| Bis-5-mercapto-1,3,4-oxadiazole derivatives | EGFR tyrosine kinase inhibition | MCF-7 (breast cancer) | Significant antiproliferative activity. | nih.gov |

| Benzimidazole derivatives of 1,3,4-oxadiazole | EGFR and HER2 receptor binding | MCF-7 (breast cancer) | Stronger cytotoxic effect than 5-fluorouracil (B62378). | nih.gov |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | Apoptosis, MMP-9 inhibition | A549 (lung), C6 (glioma) | Excellent cytotoxic profile with high selectivity. | acs.org |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | STAT3 inhibition (predicted) | HT-29 (colon), MDA-MB-231 (breast) | Promising effect, especially on MDA-MB-231 cells. | nih.gov |

Antiviral Activity (e.g., Anti-HIV, Antirhinovirals)

The 1,3,4-oxadiazole ring is a key structural component in some commercially available antiviral drugs, highlighting its importance in this therapeutic area. nih.gov Research has explored the synthesis of novel 1,3,4-oxadiazole derivatives with potential antiviral activity against a range of viruses.

For example, a series of novel 1,3,4-oxadiazole-derived α-aminophosphonates and α-aminophosphonic acids were synthesized and evaluated for their in vitro antiviral activity against the avian coronavirus infectious bronchitis virus (IBV). nih.gov While some of the synthesized compounds showed potential, their polarity was suggested as a possible hindrance to their diffusion across the viral membrane. nih.gov Another study focused on the synthesis of new N-arylaminomethyl-1,3,4-oxadiazole derivatives and their evaluation against herpes simplex virus type-1 (HSV-1) and hepatitis-A virus (HAV). nih.gov The results indicated that sugar hydrazone derivatives, in particular, showed higher antiviral activity. nih.gov Furthermore, acylhydrazone derivatives containing a 4-oxo-4H-quinoline moiety have been designed and shown to exhibit moderate to good antiviral activities against tobacco mosaic virus (TMV). acs.org

Anti-Alzheimer's Disease Agents

Derivatives based on the 1,2,4-oxadiazole scaffold are being actively investigated as potential multifunctional agents for the treatment of Alzheimer's disease (AD). nih.govrsc.org The design strategy often involves creating molecules that can target multiple pathways implicated in the disease's progression, such as cholinesterase inhibition, antioxidant activity, and modulation of monoamine oxidases (MAO). rsc.orgnih.gov

Several studies have reported the synthesis of 3,5-disubstituted-1,2,4-oxadiazole derivatives with potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in AD pathology. nih.govrsc.orgnih.gov Some of these compounds have shown greater potency than the standard drug donepezil. rsc.orgnih.gov In addition to AChE inhibition, some derivatives have also demonstrated antioxidant properties and the ability to inhibit monoamine oxidase-B (MAO-B). rsc.org The development of OGA inhibitors containing a 5-methyl-1,3,4-oxadiazol-2-yl group represents another promising approach for treating tau-mediated neurodegeneration in AD. google.com

Interactive Data Table: Anti-Alzheimer's Activity of Oxadiazole Derivatives

| Compound Series | Target(s) | Key Findings | Reference |

| 3,5-disubstituted-1,2,4-oxadiazoles | AChE, BuChE, MAO-B, Antioxidant | Excellent AChE inhibitory activity, with some compounds being more potent than donepezil. Some also showed MAO-B inhibition and antioxidant effects. | nih.govrsc.org |

| 1,2,4-oxadiazole-based derivatives | AChE, MAO-A, Antioxidant | Potent AChE inhibition, with some compounds being significantly more potent than donepezil. Some derivatives also showed remarkable MAO-A inhibitory potential. | nih.gov |

| 5-phenyl-1,3,4-oxadiazole-piperazine hybrids | hAChE, hBChE, hBACE-1, Anti-Aβ aggregation | Dual inhibition of AChE and BChE, with some compounds also showing BACE-1 inhibition and anti-amyloid aggregation properties. | acs.org |

| 5-methyl-1,3,4-oxadiazol-2-yl compounds | OGA inhibition | Designed as brain-penetrant OGA inhibitors for the treatment of tau-mediated neurodegeneration. | google.com |

Antitubercular Activity

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) has necessitated the search for new antitubercular agents. The 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds have been identified as promising starting points for the development of such drugs. semanticscholar.orgnih.gov

A series of 3,5-disubstituted-1,2,4-oxadiazole derivatives were tested against various MTB strains, with one compound showing excellent activity against the susceptible H37Rv and MDR-MTB strains. semanticscholar.org Computational studies suggested that these compounds may act by targeting the polyketide synthase (Pks13) enzyme. semanticscholar.org Other research has focused on 1,3,4-oxadiazole derivatives. For instance, a series of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives demonstrated potent activity against Mtb H37Rv and resistant strains, with the mechanism of action identified as the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov Additionally, new hydrazide derivatives containing a 1,3,4-oxadiazole core have shown high antimycobacterial activity against both attenuated and virulent strains of M. tuberculosis. mdpi.com

Interactive Data Table: Antitubercular Activity of Oxadiazole Derivatives

| Compound Series | Target/Mechanism | MTB Strains | Key Findings | Reference |

| 3,5-disubstituted-1,2,4-oxadiazoles | Polyketide synthase (Pks13) (putative) | H37Rv, MDR-MTB | Excellent activity against susceptible and MDR strains. | semanticscholar.org |

| 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amines | DprE1 inhibition | H37Rv, MDR, XDR, NTM | Potent, broad-spectrum, and selective antimycobacterial activity. | nih.gov |

| 1,3,4-oxadiazole-hydrazone hybrids | InhA enzyme (plausible) | H37Ra, H37Rv, drug-resistant strains | High antimycobacterial activity, with some derivatives effective against pyrazinamide-resistant strains. | mdpi.com |

| 3-(arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thi-2-ones | Not specified | M. tuberculosis H37Rv | Promising antimycobacterial activity. | benthamdirect.com |

| 2,5-disubstituted-1,3,4-oxadiazoles | Pantothenate synthetase (putative) | M. smegmatis, M. tuberculosis H37Ra | One compound was most active against M. smegmatis. | msptm.org |

Anticonvulsant Properties

The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Heterocyclic compounds, including those containing the 1,2,4-oxadiazole ring, have been explored for their potential in this area. nih.gov The lipophilicity conferred by an aromatic ring can facilitate penetration of the blood-brain barrier, a crucial factor for CNS-acting drugs. nih.gov

Research in this area includes the synthesis of coumarin-1,2,4-oxadiazole hybrids, which were evaluated for their anticonvulsant properties against pentylenetetrazole (PTZ) and maximal electroshock (MES)-induced seizures in mice. nih.gov The rationale for this approach stems from the known biological activities of both coumarin (B35378) and oxadiazole moieties. nih.gov Additionally, quinazolinone derivatives, which can incorporate an oxadiazole ring, have been designed and synthesized with the aim of exploring their potential as CNS depressants and anticonvulsants. who.int

Antidiabetic and Hypoglycemic Activities

Derivatives of 1,2,4-oxadiazole have also been investigated for their potential in managing diabetes. A series of 1,2,4-oxadiazolidine-3,5-diones were synthesized and evaluated as oral antihyperglycemic agents in mouse models of Type 2 diabetes. nih.gov Several of these compounds were found to normalize plasma glucose levels at various oral doses. nih.gov The most potent compound in the series significantly reduced plasma glucose levels at a low oral dose. nih.gov The antidiabetic potential of various plant extracts has also been studied, with gas chromatography-mass spectrometry (GCMS) analysis of Rhazya stricta root extracts identifying the presence of 1,2,5-Oxadiazole-3-carboxamide derivatives, among other compounds, which may contribute to its antidiabetic effects. nih.gov